
3-(2-Chlorobenzyl)azetidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12ClNO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorobenzyl group attached to the azetidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorobenzyl)azetidin-3-ol typically involves the cyclization of γ-chloroamine precursors. Various reaction conditions can be employed, such as using potassium carbonate (K2CO3) in N-methyl-2-pyrrolidone (NMP), sodium hydride (NaH) in dimethylformamide (DMF), or lithium hexamethyldisilazide (LHMDS) in DMF. These conditions facilitate the 4-exo-tet cyclization to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring its availability for various applications .
化学反应分析
Types of Reactions
3-(2-Chlorobenzyl)azetidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azetidines, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
3-(2-Chlorobenzyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of fine chemicals and advanced materials
作用机制
The mechanism of action of 3-(2-Chlorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
相似化合物的比较
Similar Compounds
Azetidine-2-one: A structurally similar compound with a carbonyl group at the second position.
3-Benzylazetidine: Similar to 3-(2-Chlorobenzyl)azetidin-3-ol but lacks the chlorine atom on the benzyl group.
2-Chlorobenzylamine: Contains the chlorobenzyl group but lacks the azetidine ring.
Uniqueness
This compound is unique due to the presence of both the azetidine ring and the chlorobenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C10H12ClNO |
|---|---|
分子量 |
197.66 g/mol |
IUPAC 名称 |
3-[(2-chlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H12ClNO/c11-9-4-2-1-3-8(9)5-10(13)6-12-7-10/h1-4,12-13H,5-7H2 |
InChI 键 |
VKIBKPBSSMDKRB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)(CC2=CC=CC=C2Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



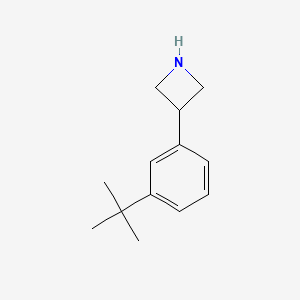
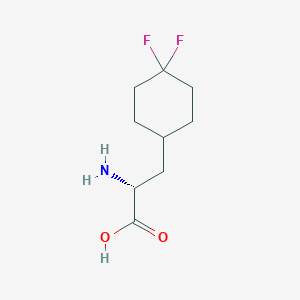

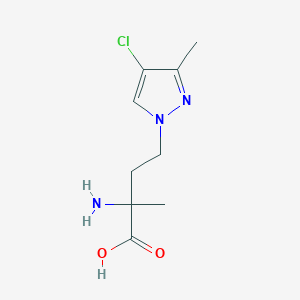
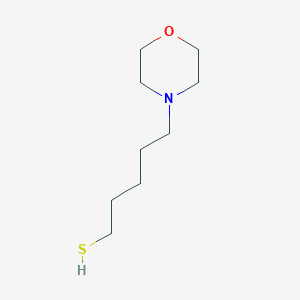
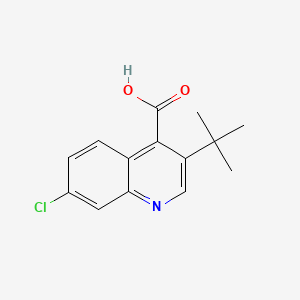
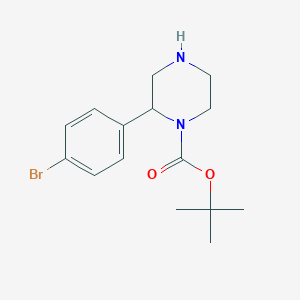
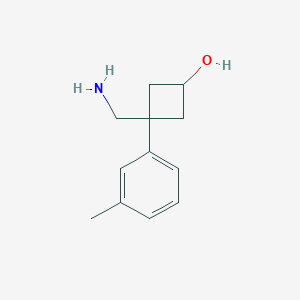

![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)


